Di(Pentafluorophenyl) (ethy1enedioxy)diacetate

Description

Molecular Architecture and Stereochemical Configuration

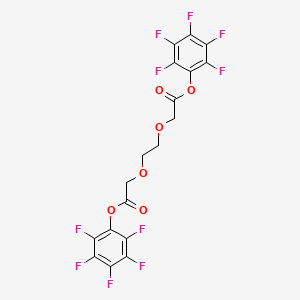

The molecular architecture of Di(Pentafluorophenyl) (ethylenedioxy)diacetate is defined by its systematic name: (2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate. The compound features two identical pentafluorophenyl substituents, each containing five fluorine atoms arranged around a benzene ring in positions 2, 3, 4, 5, and 6, creating a highly electronegative aromatic system. The central ethylenedioxy bridge provides structural flexibility while maintaining the overall molecular framework through ester linkages.

The stereochemical configuration of this compound is particularly noteworthy due to the presence of the ethylenedioxy linker, which introduces conformational degrees of freedom into the molecule. The SMILES notation O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)COCCOCC(OC2=C(F)C(F)=C(F)C(F)=C2F)=O reveals the symmetric nature of the molecule, with both pentafluorophenyl groups connected through identical acetate-ethoxy linkages. This structural arrangement allows for various rotational conformations around the carbon-oxygen bonds within the ethylenedioxy chain.

The molecular geometry is significantly influenced by the electron-withdrawing nature of the pentafluorophenyl groups, which affects the electron density distribution throughout the molecule. Studies on related pentafluorophenyl compounds have demonstrated that these groups exhibit preferential conformational arrangements, particularly with respect to carbonyl functionalities. The presence of multiple fluorine atoms creates a highly polarized system that influences both intramolecular and intermolecular interactions.

The compound's architecture can be understood as a bis-ester derivative where acetic acid units serve as bridging components between the ethylenedioxy chain and the pentafluorophenyl termini. This structural motif, also referred to as 3,6-dioxoctanedioic acid bis-pentafluorophenyl ester, represents a significant class of organofluorine compounds with potential applications in materials science and synthetic chemistry.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVYOIKWZICKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Using Acid Catalysts and Acetic Acid

A classical approach to preparing ethylene glycol diacetate involves direct esterification of ethylene glycol or its derivatives with acetic acid under acidic catalysis. According to patent CN103724195A, ethylene glycol and acetic acid react in the presence of an acidic catalyst such as p-methyl benzenesulfonic acid, with azeotropic removal of water using an azeotrope-forming dehydrant like n-butyl acetate to drive the reaction forward. The reaction temperature is maintained between 100–160 °C, with optimal yields at 110–150 °C. The molar ratio of acetic acid to ethylene glycol is typically 2.2–3:1 to ensure complete esterification. This method achieves high conversion by continuously removing water, which otherwise inhibits ester formation.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | p-Methyl benzenesulfonic acid | 0.1–1% of reactant mass |

| Temperature | 110–150 °C | Maintained at boiling state |

| Molar ratio (Acetic acid:Ethylene glycol) | 2.2–3:1 | Excess acetic acid to drive reaction |

| Dehydrant | n-Butyl acetate | 10–20% of reactant mass, azeotrope with water |

Use of Metal-Ion Modified Acidic Ion Exchange Resins

Another advanced method involves esterification catalyzed by metal-ion-modified styrene-divinylbenzene sulfonic acid type acidic cation exchange resins. This method, described in patent CN103435481A, uses catalysts modified with metal ions such as Zn²⁺, Fe³⁺, Al³⁺, Na⁺, Fe²⁺, or K⁺ to enhance catalytic activity and stability. The reaction is carried out at 115–125 °C with a molar ratio of ethylene glycol monomethyl ether to acetic acid of 1:1.5–2. Preheating the reactants to 100 °C before mixing with the catalyst improves reaction kinetics. This method allows continuous production with high raw material space velocity, reduced catalyst deactivation, and lower environmental impact due to minimized waste and no need for neutralization with alkali.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Metal-ion modified acidic cation exchange resin | Zn²⁺, Fe³⁺, Al³⁺, Na⁺, Fe²⁺, K⁺ ions |

| Temperature | 115–125 °C | Optimal for catalyst activity |

| Molar ratio (Glycol ether:Acetic acid) | 1:1.5–2 | Balances yield and material efficiency |

| Preheating temperature | 100 °C | Enhances reaction rate |

Incorporation of Pentafluorophenyl Groups

The pentafluorophenyl moiety is typically introduced via acylation using pentafluorophenyl esters or pentafluorophenyl acyl chlorides. These reagents are highly reactive acyl donors due to the electron-withdrawing fluorines, facilitating ester bond formation with diols such as ethylenedioxy diacetate.

Preparation of Pentafluorophenyl Esters

Pentafluorophenyl esters are commonly synthesized by reacting carboxylic acids with pentafluorophenol in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimides, often catalyzed by 4-dimethylaminopyridine (DMAP). This method yields activated esters that readily react with nucleophilic hydroxyl groups.

Esterification with Ethylenedioxy Diacetate

The diacetate diol is reacted with pentafluorophenyl esters under mild conditions, often in aprotic solvents such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the activated ester, releasing pentafluorophenol as a byproduct.

Research Findings and Optimization

Catalyst Selection: Metal-ion modified acidic resins provide enhanced catalytic activity and longer catalyst life compared to traditional mineral acids, reducing side reactions and improving yield.

Temperature Control: Maintaining reaction temperatures within 110–150 °C optimizes esterification rates while minimizing catalyst deactivation and side product formation.

Water Removal: Use of azeotropic dehydrants such as n-butyl acetate effectively removes water formed during esterification, shifting equilibrium toward product formation and simplifying purification.

Purification: Due to the presence of fluorinated aromatic groups, purification often requires careful chromatographic or recrystallization techniques to separate the desired diester from unreacted starting materials and byproducts.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification with acetic acid | Ethylene glycol, acetic acid | Acid catalyst (p-methyl benzenesulfonic acid), 110–150 °C, azeotropic water removal | Simple, scalable | Water byproduct complicates purification |

| Metal-ion modified acidic resin catalysis | Ethylene glycol monomethyl ether, acetic acid | Metal-ion modified styrene-divinylbenzene sulfonic acid resin, 115–125 °C | Continuous production, catalyst reuse | Requires specialized catalyst preparation |

| Acylation with pentafluorophenyl esters | Pentafluorophenyl esters, ethylenedioxy diacetate | Mild conditions, aprotic solvents | High reactivity, selective esterification | Requires preparation of activated esters |

Chemical Reactions Analysis

Types of Reactions

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Di(Pentafluorophenyl) (ethy1enedioxy)diacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Di(Pentafluorophenyl) (ethy1enedioxy)diacetate involves its interaction with specific molecular targets and pathways. The pentafluorophenyl groups enhance the compound’s reactivity and binding affinity to various biological molecules. This allows it to act as an effective reagent in biochemical assays and as a potential therapeutic agent .

Comparison with Similar Compounds

Reactivity in Acetylation Reactions

The pentafluorophenyl group significantly modulates reactivity compared to non-fluorinated analogs. For example:

- Phenyl-substituted aldehydes (e.g., benzaldehyde) form 1,1-diacetates efficiently under SFRC with iodine. However, pentafluorophenyl-substituted aldehydes exhibit reduced reactivity in such esterifications due to steric and electronic effects of the C₆F₅ group .

- Conversely, when using vinyl acetate or isopropenyl acetate as acetylating agents, the pentafluorophenyl group enhances reactivity, likely due to improved electrophilicity at the carbonyl carbon .

Table 1: Reactivity Comparison in Acetylation Reactions

| Substrate | Acetylating Agent | Relative Reactivity | Catalyst |

|---|---|---|---|

| Benzaldehyde | Acetic anhydride | High | I₂ (SFRC) |

| Pentafluorophenyl-aldehyde | Acetic anhydride | Low | I₂ (SFRC) |

| Pentafluorophenyl-aldehyde | Vinyl acetate | High | I₂ (SFRC) |

Enolic Character and Stability

Fluorinated β-dicarbonyl compounds exhibit distinct tautomeric behavior. For example:

- Ethyl pentafluorobenzoylacetate shows 54% enolic character in the neat liquid state, compared to 22% for non-fluorinated ethyl benzoylacetate . This is attributed to the electron-withdrawing nature of C₆F₅, stabilizing the enol form through resonance and inductive effects.

- Bis(pentafluorobenzoyl)methane (a symmetrical 1,3-diketone) demonstrates even greater enol stabilization, synthesized via reactions involving pentafluorobenzoyl chloride and vinyl acetate .

Table 2: Enolic Character of Selected Compounds

| Compound | % Enolic Character | Synthesis Route |

|---|---|---|

| Ethyl benzoylacetate | 22% | Jones reagent oxidation |

| Ethyl pentafluorobenzoylacetate | 54% | Mg ethoxide-mediated condensation |

| Bis(pentafluorobenzoyl)methane | >60% (estimated) | Vinyl acetate + C₆F₅COCl |

Biological Activity

Di(Pentafluorophenyl)(ethylenedioxy)diacetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Di(Pentafluorophenyl)(ethylenedioxy)diacetate can be represented as follows:

- Molecular Formula : C16H12F10O4

- Molecular Weight : 468.26 g/mol

- IUPAC Name : Di(pentafluorophenyl) 2,3-dihydroxybutanedioate

The compound is characterized by the presence of two pentafluorophenyl groups and an ethylenedioxy moiety, contributing to its unique physicochemical properties.

Di(Pentafluorophenyl)(ethylenedioxy)diacetate exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Some research indicates that the compound may exhibit antimicrobial activity against various pathogens.

Case Studies

-

Enzyme Inhibition Study :

- A study conducted on the inhibition of cytochrome P450 enzymes demonstrated that Di(Pentafluorophenyl)(ethylenedioxy)diacetate significantly reduced enzyme activity in vitro. The IC50 values indicated a moderate level of inhibition, suggesting potential for drug development targeting metabolic disorders.

-

Antioxidant Activity Assessment :

- In a controlled experiment, the compound was tested for its ability to scavenge free radicals. Results showed that it effectively reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

-

Antimicrobial Efficacy :

- A series of antimicrobial susceptibility tests revealed that Di(Pentafluorophenyl)(ethylenedioxy)diacetate exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the diverse biological activities of Di(Pentafluorophenyl)(ethylenedioxy)diacetate:

- Cytotoxicity : Studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated selective cytotoxicity towards certain cancer types while sparing normal cells.

- Pharmacokinetics : Investigations into the pharmacokinetic profile showed favorable absorption and distribution characteristics in animal models, suggesting potential for further development as a pharmaceutical agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Di(Pentafluorophenyl)(ethylenedioxy)diacetate | Enzyme Inhibition | 25 | Moderate inhibition of cytochrome P450 enzymes |

| Compound A | Antioxidant Activity | 30 | Stronger ROS scavenging ability |

| Compound B | Antimicrobial Effects | 15 | More potent against Gram-negative bacteria |

Q & A

Q. What are the established synthetic routes for Di(Pentafluorophenyl) (ethylenedioxy)diacetate, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves coupling pentafluorophenyl groups with ethylene glycol derivatives under controlled conditions. Key steps include:

- Phosphonate-mediated coupling : Use of diethyl-2,2-(diethoxy)ethylphosphonate, deprotected to ethylformyl-2-phosphonate, followed by dimethylhydrazone protection .

- Reaction optimization : Critical conditions include using LiN(iPr)₂ as a base in THF at 25°C, with reaction times varying (3–20 hours) depending on intermediates . Post-reaction workup with 1 M HCl and petroleum ether ensures purity .

- Yield enhancement : Monitoring reaction progress via NMR and adjusting stoichiometry of pentafluorophenyl precursors can mitigate side reactions .

Q. What spectroscopic and crystallographic methods are employed to characterize Di(Pentafluorophenyl) (ethylenedioxy)diacetate?

Answer:

- NMR spectroscopy : ¹⁹F NMR is critical for tracking pentafluorophenyl group integration, while ¹H and ¹³C NMR confirm ethylene glycol backbone and acetate moieties .

- X-ray crystallography : Resolves bond angles and steric effects, particularly for Hg-O bond lengths (2.537–2.966 Å) in coordination complexes, highlighting structural flexibility .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, essential for purity assessment .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity, particularly in cancer models?

Answer:

- Cell viability assays : Use MTT or Cell Counting Kit-8 (CCK-8) in lung cancer cell lines (e.g., NCI-H460, A549) with dose-response curves (0–100 µM) and incubation periods (24–72 hours) .

- Mechanistic studies : Tubulin polymerization assays (e.g., fluorescence-based) to assess binding affinity, referencing Batabulin’s β-tubulin interaction as a benchmark .

- Statistical rigor : Apply one-way ANOVA with Tukey’s post hoc test (p<0.05) to validate significance across replicates .

Advanced Research Questions

Q. How can structural modifications of Di(Pentafluorophenyl) (ethylenedioxy)diacetate enhance its bioactivity or selectivity in cancer models?

Answer:

- Ligand functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to pentafluorophenyl rings to modulate electron density and tubulin binding .

- Backbone variation : Replace ethylene glycol with rigid spacers (e.g., cyclohexane) to reduce conformational flexibility and improve target engagement .

- Coordination chemistry : Screen transition metals (e.g., Hg²⁺, Pt²⁺) to form stable complexes, leveraging crystallographic data to predict binding modes .

Q. How should researchers resolve contradictions in bioactivity data across cell lines or experimental models?

Answer:

- Cross-validation : Replicate assays in isogenic cell lines (e.g., wild-type vs. β-tubulin mutants) to isolate genetic influences .

- Pharmacokinetic profiling : Measure intracellular compound concentrations via LC-MS to rule out uptake variability .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., MAPK/ERK activation) that may mask primary mechanisms .

Q. What advanced techniques elucidate the coordination chemistry of Di(Pentafluorophenyl) (ethylenedioxy)diacetate with transition metals?

Answer:

- Single-crystal XRD : Resolve metal-ligand bonding modes (e.g., T-shaped vs. tetrahedral geometry in Hg complexes) and bond-length disparities (2.537–2.966 Å) .

- DFT calculations : Model electronic interactions between pentafluorophenyl groups and metal d-orbitals to predict stability/reactivity .

- Spectroelectrochemistry : Monitor redox behavior in situ using UV-vis and EPR to track metal-centered electron transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.